5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 3rd positions, respectively, and a methyl group at the 7th position on the pyrrolo[3,2-b]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Nitration: 2-amino-6-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-amino-5-nitro-6-methylpyridine.
Diazotization and Hydrolysis: The nitro compound is then diazotized and hydrolyzed to form 2-hydroxy-5-nitro-6-methylpyridine.
Chlorination: The hydroxy compound is chlorinated using phosphorus pentachloride to produce 2-chloro-5-nitro-6-methylpyridine.
Formation of Enamine Intermediate: The chlorinated compound is reacted with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate.
Reduction and Cyclization: The enamine intermediate is reduced using Raney nickel and hydrogen, followed by cyclization to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrrolo[3,2-b]pyridine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide, potassium carbonate, and palladium catalysts are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups on the compound .
Scientific Research Applications
5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the iodine and methyl groups.
5-chloro-4-azaindole: Another related compound with a different substitution pattern on the pyrrolo[3,2-b]pyridine ring.
4-chloro-2-iodo-5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine: A compound with similar halogen substitutions but different functional groups
Uniqueness
5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and iodine atoms, along with a methyl group, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-4-2-6(9)12-8-5(10)3-11-7(4)8/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMQSFCUYKVDHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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